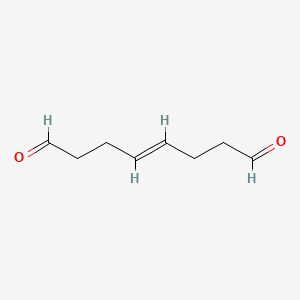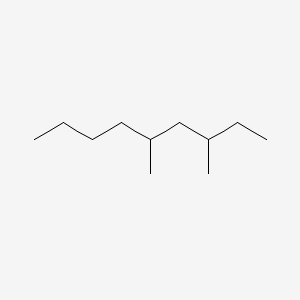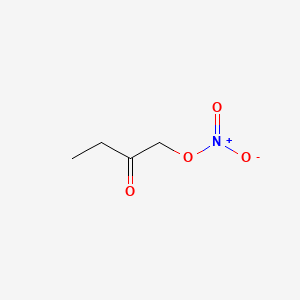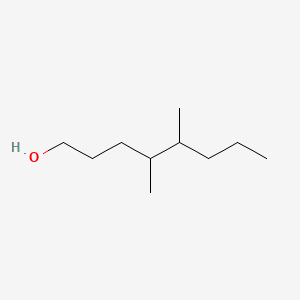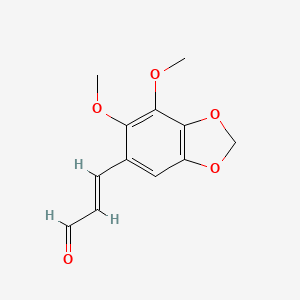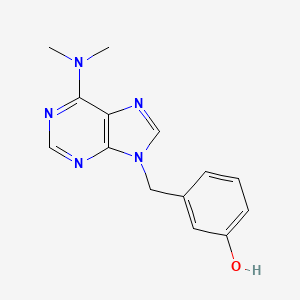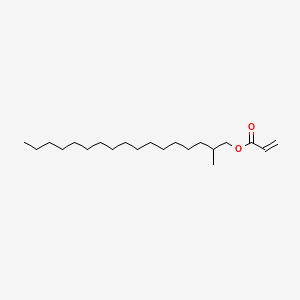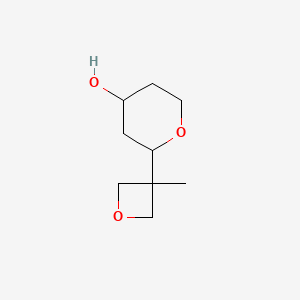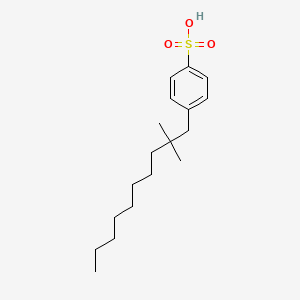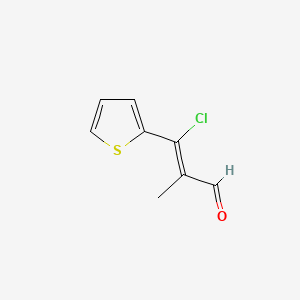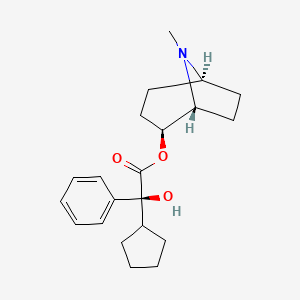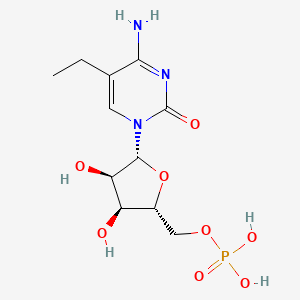
5-Ethylcytidine 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylcytidine 5’-monophosphate is a nucleotide analog that consists of a cytidine molecule with an ethyl group attached to the fifth carbon of the cytosine ring and a phosphate group attached to the fifth carbon of the ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylcytidine 5’-monophosphate typically involves the alkylation of cytidine with an ethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cytidine on the ethylating agent. The resulting 5-ethylcytidine is then phosphorylated using a phosphorylating agent, such as phosphorus oxychloride, to yield 5-Ethylcytidine 5’-monophosphate.
Industrial Production Methods
Industrial production of 5-Ethylcytidine 5’-monophosphate may involve enzymatic synthesis using nucleoside kinases. These enzymes catalyze the phosphorylation of 5-ethylcytidine to produce the monophosphate form. This method is advantageous due to its high specificity and efficiency.
化学反応の分析
Types of Reactions
5-Ethylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethyl group, reverting to cytidine 5’-monophosphate.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or functional group reagents can be used under basic or acidic conditions.
Major Products
Oxidation: Products include 5-formylcytidine 5’-monophosphate or 5-carboxycytidine 5’-monophosphate.
Reduction: The major product is cytidine 5’-monophosphate.
Substitution: Products depend on the substituent introduced, such as 5-methylcytidine 5’-monophosphate or 5-ethylthio-cytidine 5’-monophosphate.
科学的研究の応用
5-Ethylcytidine 5’-monophosphate has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its role in RNA modification and its potential effects on gene expression.
Medicine: Explored for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of nucleotide-based drugs and biochemical assays.
作用機序
The mechanism of action of 5-Ethylcytidine 5’-monophosphate involves its incorporation into RNA or DNA, where it can affect the structure and function of the nucleic acids. The ethyl group may interfere with base pairing and hydrogen bonding, leading to alterations in gene expression and protein synthesis. The compound may also inhibit enzymes involved in nucleotide metabolism, further affecting cellular processes.
類似化合物との比較
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the ethyl group.
5-Methylcytidine 5’-monophosphate: A similar compound with a methyl group instead of an ethyl group.
5-Hydroxymethylcytidine 5’-monophosphate: Contains a hydroxymethyl group at the fifth carbon.
Uniqueness
5-Ethylcytidine 5’-monophosphate is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to other cytidine analogs. This modification can affect its incorporation into nucleic acids and its interactions with enzymes, making it a valuable tool for studying nucleotide modifications and their effects on cellular processes.
特性
CAS番号 |
117309-81-6 |
|---|---|
分子式 |
C11H18N3O8P |
分子量 |
351.25 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-5-ethyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H18N3O8P/c1-2-5-3-14(11(17)13-9(5)12)10-8(16)7(15)6(22-10)4-21-23(18,19)20/h3,6-8,10,15-16H,2,4H2,1H3,(H2,12,13,17)(H2,18,19,20)/t6-,7-,8-,10-/m1/s1 |
InChIキー |
SKGFOLAMDDXPCJ-FDDDBJFASA-N |
異性体SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


